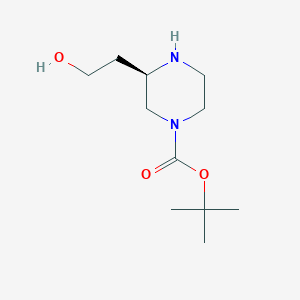
(R)-tert-ブチル 3-(2-ヒドロキシエチル)ピペラジン-1-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate, also known as TBHEP, is an organic compound derived from piperazine and tert-butyl alcohol. It is a colorless, water-soluble, and odorless compound with a molecular weight of 189.24 g/mol. TBHEP has been widely studied for its various applications in the fields of organic synthesis, drug delivery, and biochemistry.
科学的研究の応用
- (R)-Boc-HEP は、抗菌性ポリマーの合成に利用されてきました。例えば、tert-ブチロキシカルボニル (Boc) で保護されたグアニジン基を含むモノマーと、ピペラジンおよびエチレンジアミンを反応させることで、ポリ(グアニルウレア)-ピペラジン (PGU-P) およびポリ(グアニルウレア)-エチレンジアミン (PGU-E) が合成されました。 これらのポリマーは、抗菌活性を示す可能性があります .
抗菌性ポリマー
作用機序
The mechanism of action of (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is not well understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. In addition, (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate may also interact with other proteins, such as receptors and ion channels, to modulate their activity.
Biochemical and Physiological Effects
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as serine proteases, cytochrome P450 enzymes, and DNA polymerases. In addition, (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate has been shown to modulate the activity of various receptors and ion channels, such as muscarinic acetylcholine receptors, voltage-gated potassium channels, and nicotinic acetylcholine receptors.
実験室実験の利点と制限
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate has several advantages for use in lab experiments. It has a low toxicity and is relatively stable, making it suitable for use in a variety of experiments. In addition, (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate is water-soluble and has a low molecular weight, making it ideal for use in drug delivery systems. However, (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate also has some limitations. It is not very soluble in organic solvents, making it difficult to use in certain experiments. In addition, its low molecular weight can make it difficult to purify.
将来の方向性
Given its wide range of applications, there are many potential future directions for (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate research. These include further exploring its role in enzyme inhibition, exploring its potential for drug delivery, and exploring its potential for use in biochemistry and physiology experiments. In addition, further research could be done to explore the mechanisms of action of (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate and to develop new synthesis methods. Finally, further research could be done to explore the potential applications of (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate in other areas, such as materials science and catalysis.
合成法
(R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate can be synthesized via a two-step process. The first step involves the reaction of tert-butyl alcohol and piperazine in the presence of a strong acid catalyst, such as sulfuric acid, to form an intermediate compound, (R)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate. The second step is the hydrolysis of the intermediate compound using a base, such as sodium hydroxide, to produce (R)-Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate. The reaction can be represented as follows:
R-OH + Piperazine → R-O-Piperazine-1-carboxylate
R-O-Piperazine-1-carboxylate + NaOH → R-OH + Piperazine-1-carboxylate
特性
IUPAC Name |
tert-butyl (3R)-3-(2-hydroxyethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-9(8-13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQSSQQQKLJLPA-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
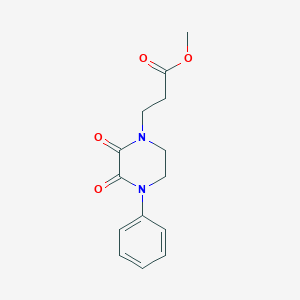
![N-(4-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2457552.png)
![3-[1-butyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2457553.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2457556.png)
![1-benzyl-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457557.png)
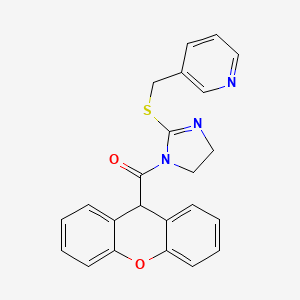
![N-(4-fluorobenzyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2457559.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2457561.png)
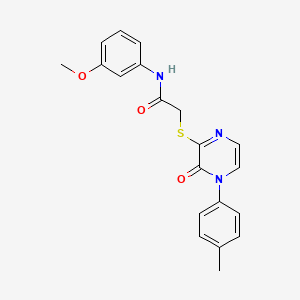


![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2457568.png)
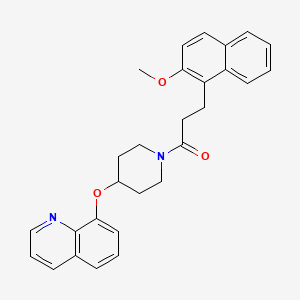
![Methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B2457570.png)
